

Core Research Application: Modeling Protein Aggregation in Neurodegenerative Diseases

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Compound of Interest

Compound Name: Multi-Leu peptide

Cat. No.: B12369711

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Synthetic **Multi-Leu peptides** serve as simplified, tractable models to investigate the biophysical and cellular mechanisms underlying the aggregation of disease-associated proteins containing poly-glutamine (polyQ) or other aggregation-prone sequences. The hydrophobic nature of leucine drives the self-assembly of these peptides into various aggregate forms, including oligomers, protofibrils, and amyloid-like fibrils.

Key Research Areas:

- **Mechanism of Fibril Formation:** Elucidating the kinetics and thermodynamics of peptide aggregation, including nucleation-dependent polymerization.
- **Toxicity of Aggregates:** Investigating the cytotoxic effects of different aggregate species (monomers, oligomers, fibrils) on neuronal cells.
- **Cellular Response to Aggregates:** Studying the cellular stress responses, including the unfolded protein response (UPR) and autophagy, triggered by intracellular and extracellular peptide aggregates.
- **Screening for Aggregation Inhibitors:** Using **Multi-Leu peptide** aggregation assays to identify and characterize small molecules or other therapeutic agents that can inhibit or reverse the aggregation process.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using **Multi-Leu peptides** to model protein aggregation.

Parameter	Value	Experimental Context	Reference
Peptide Sequence	Ac-L10-NH2 (Deca-leucine)	Model for hydrophobic aggregation	Fibril formation study
Critical Aggregation Concentration	50-100 μ M	In vitro aggregation assay in PBS	Thioflavin T fluorescence
Toxicity (LD50)	25-50 μ M	Exposure of SH-SY5Y neuroblastoma cells for 48h	MTT assay
Inhibition of Aggregation (IC50)	10 μ M	With small molecule inhibitor (e.g., Congo Red)	In vitro aggregation assay

Experimental Protocols

In Vitro Peptide Aggregation Assay

This protocol is used to monitor the kinetics of **Multi-Leu peptide** aggregation in a cell-free system.

Materials:

- Lyophilized **Multi-Leu peptide** (e.g., Ac-L10-NH2)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Thioflavin T (ThT) stock solution (1 mM in water)
- 96-well black, clear-bottom microplate
- Plate reader with fluorescence capabilities (Excitation: 440 nm, Emission: 485 nm)

Procedure:

- **Peptide Preparation:** Dissolve the lyophilized **Multi-Leu peptide** in DMSO to a stock concentration of 10 mM.
- **Working Solution:** Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 μ M).
- **ThT Addition:** Add ThT to the peptide solution to a final concentration of 10 μ M.
- **Incubation and Monitoring:**
 - Pipette 100 μ L of the final solution into each well of the 96-well plate.
 - Incubate the plate at 37°C in the plate reader.
 - Measure ThT fluorescence every 30 minutes for up to 72 hours. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of **Multi-Leu peptide** aggregates on cultured neuronal cells.

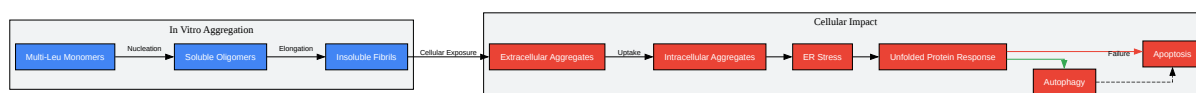
Materials:

- SH-SY5Y neuroblastoma cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
- Pre-aggregated **Multi-Leu peptide** (prepared as in Protocol 1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear microplate

Procedure:

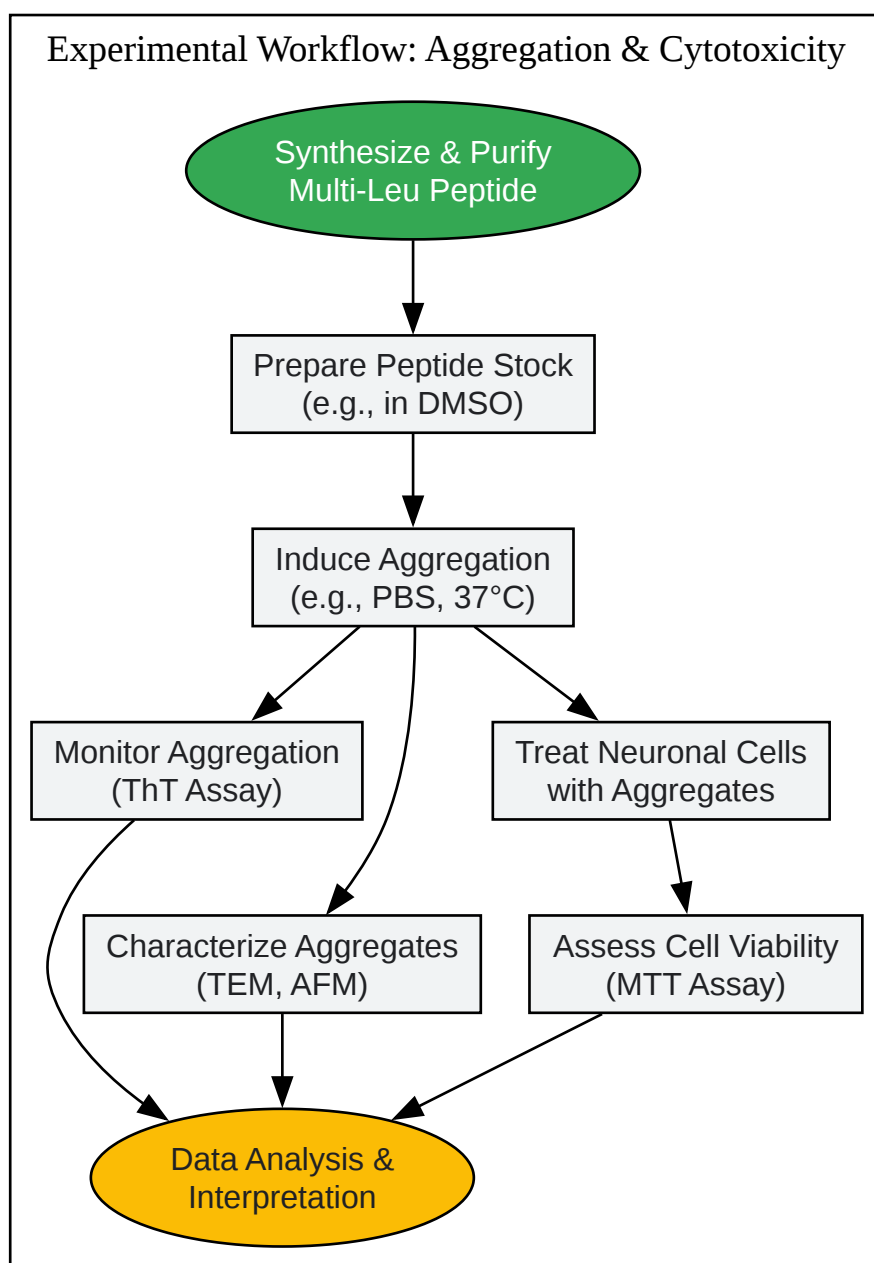
- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells per well and allow them to adhere overnight.
- Peptide Treatment: Treat the cells with various concentrations of pre-aggregated **Multi-Leu peptide** (e.g., 1-100 μM) for 24-48 hours.
- MTT Addition: Remove the medium and add 100 μL of fresh medium containing 10 μL of MTT solution to each well. Incubate for 4 hours at 37°C .
- Formazan Solubilization: Remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Visualizations: Signaling Pathways and Workflows



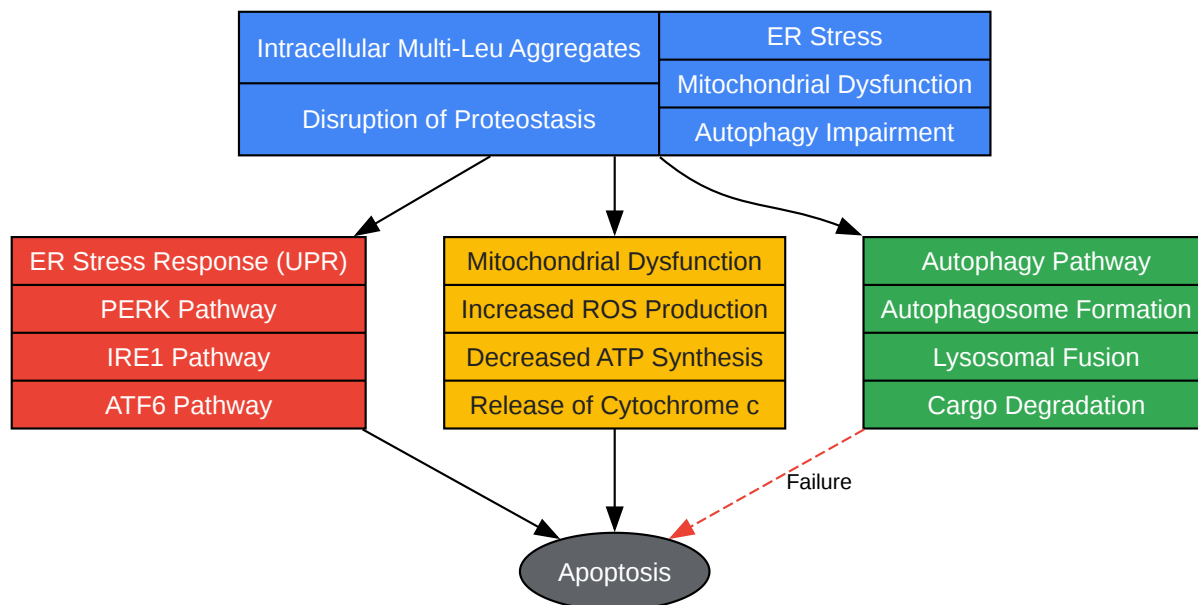
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Caption: Logical workflow of **Multi-Leu peptide** aggregation and its cellular consequences.



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Caption: A typical experimental workflow for studying **Multi-Leu peptide** aggregation and cytotoxicity.



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Caption: Signaling pathways activated in response to intracellular **Multi-Leu peptide** aggregates.

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